molecular formula C19H18N4O2 B2498563 1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea CAS No. 1021050-93-0

1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea

Cat. No.: B2498563
CAS No.: 1021050-93-0
M. Wt: 334.379
InChI Key: VBWLUCODQWOFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Finally, the tolyl group is introduced via a coupling reaction with p-tolylamine.
  • Reagents: p-Tolylamine, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the phenyl and tolyl groups. The general steps are as follows:

  • Synthesis of Pyridazinone Core:

    • Starting from a suitable precursor such as 3-methylpyridazine, the compound undergoes oxidation to form 1-methyl-6-oxo-1,6-dihydropyridazine.
    • Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
    • Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
  • Formation of Phenyl Urea Derivative:

    • The pyridazinone intermediate is then reacted with 4-isocyanatobenzene to form the phenyl urea derivative.
    • Reagents: 4-Isocyanatobenzene.
    • Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, at moderate temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    • Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
    • Conditions: Typically performed in acidic or basic media.
  • Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    • Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
    • Conditions: Conducted in an inert solvent under controlled temperatures.
  • Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

    • Reagents: Halogenating agents, nucleophiles like amines or thiols.
    • Conditions: Varies depending on the type of substitution, often requiring catalysts or specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs. Its derivatives may serve as potential therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea is not fully understood but is believed to involve interaction with specific molecular targets. Potential pathways include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: There is a possibility of interaction with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea can be compared with other urea derivatives and pyridazinone-containing compounds:

    Similar Compounds:

Uniqueness:

  • The presence of both the pyridazinone and tolyl groups in its structure provides unique chemical properties and potential biological activities that distinguish it from other similar compounds.

This detailed overview highlights the significance of this compound in various fields of research and its potential applications

Properties

IUPAC Name

1-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-3-7-15(8-4-13)20-19(25)21-16-9-5-14(6-10-16)17-11-12-18(24)23(2)22-17/h3-12H,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWLUCODQWOFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.